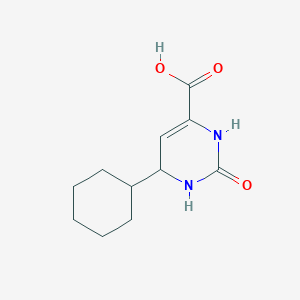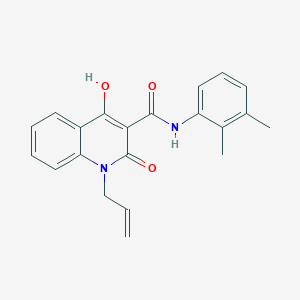![molecular formula C27H28N2O5 B12045330 4-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 4-methoxybenzoate](/img/structure/B12045330.png)
4-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 4-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-(2-(2-ISOPROPYL-5-METHYLPHENOXY)AC)HYDRAZONO)ME)PH 4-METHOXYBENZOATE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the reaction of 2-ISOPROPYL-5-METHYLPHENOL with acetic anhydride to form an acetylated intermediate. This intermediate is then reacted with hydrazine to form a hydrazone derivative. The final step involves the esterification of the hydrazone derivative with 4-METHOXYBENZOIC ACID under acidic conditions .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity through techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
4-((2-(2-(2-ISOPROPYL-5-METHYLPHENOXY)AC)HYDRAZONO)ME)PH 4-METHOXYBENZOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxybenzoate moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Applications De Recherche Scientifique
4-((2-(2-(2-ISOPROPYL-5-METHYLPHENOXY)AC)HYDRAZONO)ME)PH 4-METHOXYBENZOATE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-((2-(2-(2-ISOPROPYL-5-METHYLPHENOXY)AC)HYDRAZONO)ME)PH 4-METHOXYBENZOATE involves its interaction with specific molecular targets. The hydrazone group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and pathways, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-((2-(2-(2-ISOPROPYL-5-METHYLPHENOXY)AC)HYDRAZONO)ME)PH 2-FLUOROBENZOATE
- 4-((2-(2-(2-ISOPROPYL-5-METHYLPHENOXY)AC)HYDRAZONO)ME)PH 2-CHLOROBENZOATE
- 4-((2-(2-(2-ISOPROPYL-5-METHYLPHENOXY)AC)HYDRAZONO)ME)PH 2-METHYLBENZOATE
Uniqueness
4-((2-(2-(2-ISOPROPYL-5-METHYLPHENOXY)AC)HYDRAZONO)ME)PH 4-METHOXYBENZOATE is unique due to its specific structural features, such as the methoxybenzoate moiety, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Propriétés
Formule moléculaire |
C27H28N2O5 |
|---|---|
Poids moléculaire |
460.5 g/mol |
Nom IUPAC |
[4-[(E)-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C27H28N2O5/c1-18(2)24-14-5-19(3)15-25(24)33-17-26(30)29-28-16-20-6-10-23(11-7-20)34-27(31)21-8-12-22(32-4)13-9-21/h5-16,18H,17H2,1-4H3,(H,29,30)/b28-16+ |
Clé InChI |
GRHXPWBWIFKBEG-LQKURTRISA-N |
SMILES isomérique |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)OC |
SMILES canonique |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B12045254.png)


![N'-[(E)-(3-Nitrophenyl)methylidene]-5-tert-pentyl-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide](/img/structure/B12045274.png)



![N-(4-Chlorobenzyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide](/img/structure/B12045282.png)

![N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12045304.png)


![ethyl (2Z)-7-methyl-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12045321.png)
